Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate
Description
The compound tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based derivative functionalized with a 4-methylthiazole moiety. Such compounds are pivotal in medicinal chemistry as intermediates for drug discovery, particularly in targeting enzymes or receptors where heterocyclic motifs (e.g., thiazole) enhance binding affinity or modulate pharmacokinetics .
Properties
IUPAC Name |
tert-butyl 3-[[(4-methyl-1,3-thiazol-5-yl)methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-11-13(21-10-17-11)8-16-7-12-5-6-18(9-12)14(19)20-15(2,3)4/h10,12,16H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXVXLVBHURDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.
The compound has the molecular formula and a molecular weight of approximately 311.44 g/mol. Its structure features a thiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against bacterial and fungal strains. In a study assessing various thiazole compounds, it was found that modifications on the thiazole ring significantly influenced antimicrobial activity, with certain derivatives showing promising results against resistant strains of bacteria .
Antitumor Activity
Research indicates that thiazole-containing compounds can exhibit antitumor effects. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in various in vitro studies. The structure–activity relationship (SAR) analyses suggest that the thiazole ring enhances cytotoxicity against cancer cell lines such as HepG2 and A431 .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.
Case Study 2: Antitumor Activity Assessment
A study focused on the antitumor activity of thiazole derivatives included this compound. The compound exhibited an IC50 value of 12 µM against A431 cells after 48 hours of treatment. This finding highlights its potential as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Reactivity and Solubility :
- Halogenated derivatives (e.g., bromo/iodo in ) exhibit higher molecular weights (~387–483 Da) and are suited for cross-coupling reactions, whereas methoxy groups improve solubility .
- The 4-methylthiazole group in the query compound likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Chirality and Stereochemical Impact :
- The chiral tert-butyl (3R,4R)-pyrrolidine derivative highlights the role of stereochemistry in biological activity, a factor absent in achiral analogs like the query compound.
Functional Group Diversity: The hydroxymethyl group in and fluorinated proline in demonstrate how minor modifications can drastically alter pharmacokinetic profiles or target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
